molecular formula C21H18ClF3N4O2S B10937179 5-(5-chlorothiophen-2-yl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(5-chlorothiophen-2-yl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10937179
M. Wt: 482.9 g/mol
InChI Key: NQZAHSSJGHOQHF-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple functional groups, including a chloro-substituted thiophene ring, a furyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-2-thienyl)-N~2~-[3-(2-furyl)-1-methylpropyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential for diverse applications. Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClF3N4O2S

Molecular Weight

482.9 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H18ClF3N4O2S/c1-12(5-6-13-4-3-9-31-13)28(2)20(30)15-11-19-26-14(16-7-8-18(22)32-16)10-17(21(23,24)25)29(19)27-15/h3-4,7-12H,5-6H2,1-2H3

InChI Key

NQZAHSSJGHOQHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)N(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F

Origin of Product

United States

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